

# Comprehensive Structural Elucidation and Characterization of 5-Hydroxy-2-methylbenzotrile

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## Compound of Interest

Compound Name: 5-Hydroxy-2-methylbenzotrile

Cat. No.: B8816428

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## Executive Summary

**5-Hydroxy-2-methylbenzotrile** (CAS: 101349-82-0) serves as a pivotal scaffold in medicinal chemistry, particularly in the synthesis of coumarin-based anticoagulants and benzofuran derivatives.[1] Its trifunctional nature—possessing a nitrile, a phenolic hydroxyl, and a methyl group—provides diverse handles for chemical modification but presents specific challenges in structural verification.[2]

This guide outlines a rigorous, self-validating workflow for the complete characterization of this compound. By integrating high-resolution mass spectrometry (HRMS), multidimensional NMR, and vibrational spectroscopy, researchers can definitively distinguish this molecule from its regiosomers (e.g., 2-hydroxy-5-methylbenzotrile).[2]

## Molecular Architecture & Theoretical Basis

Before initiating experimental protocols, it is essential to establish the theoretical framework that dictates the spectral properties of the target molecule.

- IUPAC Name: **5-Hydroxy-2-methylbenzonitrile**<sup>[1]</sup>
- Molecular Formula:
- Molecular Weight: 133.15 g/mol
- Key Structural Features:
  - Nitrile (-CN) at C1: A strong electron-withdrawing group (EWG) via induction and resonance.
  - Methyl (-CH3) at C2: A weak electron-donating group (EDG) via hyperconjugation.
  - Hydroxyl (-OH) at C5: A strong electron-donating group via resonance, significantly shielding ortho/para positions.

## Predicted Physicochemical Properties

Property	Predicted/Expected Value	Structural Rationale
pKa	~8.5 - 9.0	The electron-withdrawing nitrile group stabilizes the phenoxide anion, making it more acidic than unsubstituted phenol (pKa 10).
LogP	~1.6 - 1.8	Moderate lipophilicity; the hydrophilic -OH and -CN groups counterbalance the aromatic core.
Melting Point	Solid (Determine via DSC)	Phenolic hydroxyls typically increase melting points due to intermolecular hydrogen bonding.

## Synthesis Context & Impurity Profiling

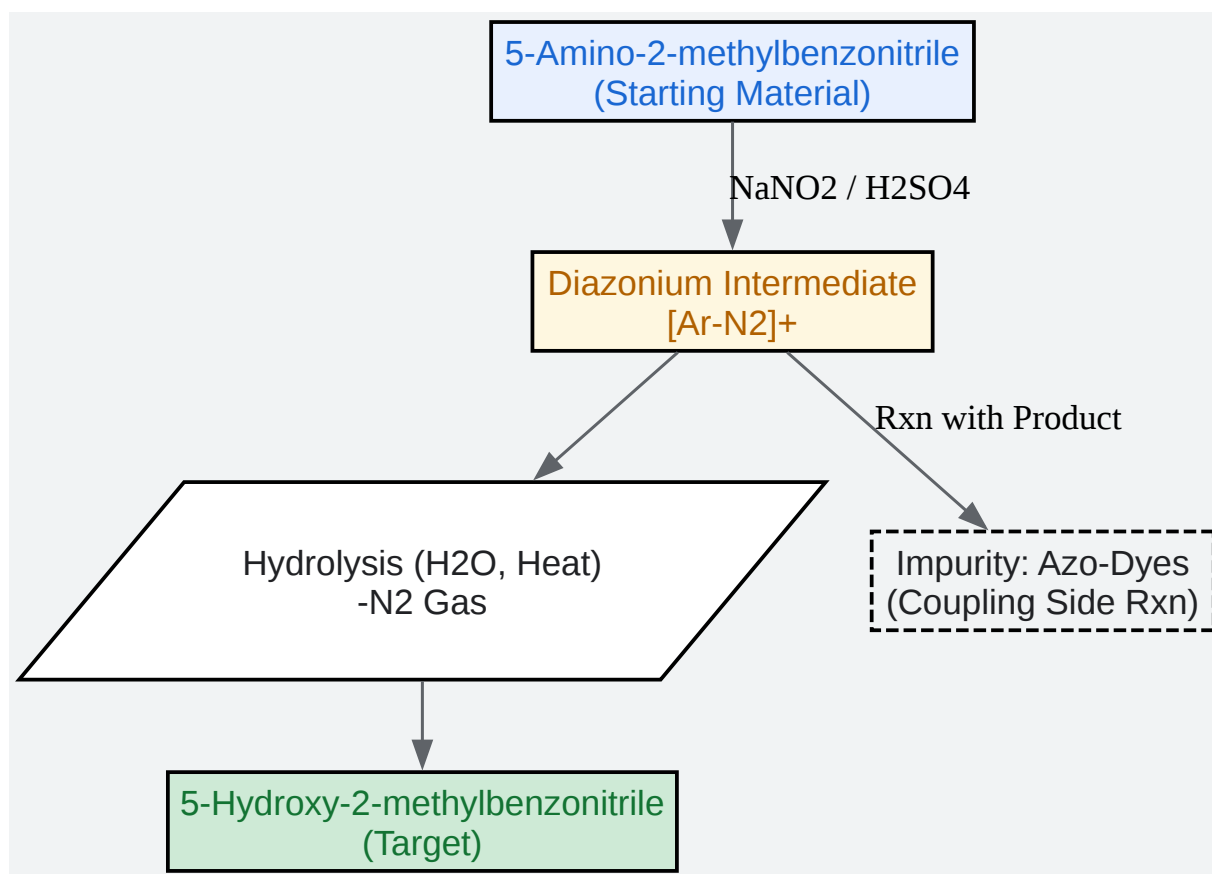
Understanding the synthetic origin is crucial for anticipating impurities. The most common route involves the diazotization-hydrolysis of 5-amino-2-methylbenzonitrile.

## Synthesis Logic

- Precursor: 5-Amino-2-methylbenzonitrile.<sup>[3]</sup><sup>[4]</sup>
- Reagents: Sodium nitrite ( ), Sulfuric acid ( ).<sup>[2]</sup>
- Mechanism: Formation of the diazonium salt followed by nucleophilic attack by water ( -like).

## Critical Impurities<sup>[2]</sup><sup>[3]</sup>

- Unreacted Precursor: 5-Amino-2-methylbenzonitrile (detectable via amine N-H stretch in IR).
- Azo Coupling Products: Colored impurities formed by the reaction of the diazonium salt with the phenolic product (detectable via UV-Vis and HPLC).
- De-amination Product: o-Tolunitrile (if reduction occurs).



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Figure 1: Synthetic pathway and potential impurity generation points.[5]

## Structural Elucidation Strategy (The Core)

This section details the step-by-step experimental workflow to prove the structure.

### Mass Spectrometry (MS)

Objective: Confirm molecular formula and fragmentation pattern. Protocol:

- Method: Direct Infusion ESI-MS (Negative Mode usually preferred for phenols) or EI-MS.
- Expectation:
  - Molecular Ion (

):  $m/z$  133.1.[2]

- Base Peak: Likely the molecular ion or loss of CO ( ).
- Diagnostic Loss: Loss of HCN ( ) is characteristic of benzonitriles.

## Infrared Spectroscopy (FT-IR)

Objective: Identify functional groups and rule out the amino-precursor. Protocol:

- Sample Prep: KBr pellet or ATR (Attenuated Total Reflectance).
- Diagnostic Bands:
  - Nitrile ( ): Sharp, distinct peak at  $2220\text{--}2240\text{ cm}^{-1}$ . [2]
  - Hydroxyl (-OH): Broad band at  $3200\text{--}3400\text{ cm}^{-1}$  (H-bonded).
  - Absence of N-H: Lack of double spike at  $3300\text{--}3500\text{ cm}^{-1}$  confirms conversion of the amine.

## Nuclear Magnetic Resonance (NMR)

Objective: Definitive proof of regiochemistry (connectivity). Solvent: DMSO-

(preferred to observe the exchangeable phenolic proton) or

### $^1\text{H}$ NMR Analysis (400 MHz)

The aromatic region is the fingerprint. We expect an ABX system (or similar) due to the 1,2,5-substitution pattern. [2]

Proton	Position	Multiplicity	Coupling ( )	Chemical Shift ( , ppm)	Assignment Logic
Ar-H	H-6	Doublet (d)	~2.5 Hz	6.9 – 7.1	Ortho to -CN (deshielding) but ortho to -OH (shielding). The -OH effect usually dominates, keeping it upfield of benzene. Coupled to H-4 (meta).
Ar-H	H-4	Doublet of Doublets (dd)	~8.5, 2.5 Hz	6.8 – 7.0	Ortho to -OH (shielding). Coupled to H-3 (ortho) and H-6 (meta).
Ar-H	H-3	Doublet (d)	~8.5 Hz	7.1 – 7.3	Ortho to -CH <sub>3</sub> , Meta to -CN. Least shielded by the OH group. Coupled to H-4 (ortho).
-OH	OH	Broad Singlet	-	9.5 – 10.5	Exchangeable. Downfield due to acidity (phenol).

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-CH <sub>3</sub>	Me	Singlet (s)	-	2.2 – 2.4	Benzylic methyl group.
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#### Self-Validating Check:

- Coupling Constant Logic: The coupling between H-3 and H-4 ( Hz) must be observed. The coupling between H-4 and H-6 ( Hz) confirms the meta-relationship, proving the 1,2,5 substitution pattern.[2] If you see two doublets with Hz and no meta coupling, you may have the wrong isomer.[2]

#### C NMR Analysis

- Total Signals: 8 carbons.[6][7]
- Key Signals:
  - C-OH (C5): Deshielded, ~155-160 ppm.
  - C-CN (Nitrile): ~118-119 ppm.
  - C-1 (Quaternary, attached to CN): ~110 ppm (shielded by ortho-OH resonance effect if applicable, but here meta).[2]
  - C-Me: ~19-20 ppm.



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Figure 2: Analytical workflow for structural confirmation.

## Experimental Protocols

### HPLC Purity Analysis

Purpose: Quantify purity and detect organic impurities.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5  $\mu$ m).
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 210 nm (general) and 254 nm (aromatic).[2]
- Self-Validation: Inject a "Blank" (solvent only) first to ensure no carryover ghost peaks.

### Differential Scanning Calorimetry (DSC)

Purpose: Determine melting point and thermal stability.

- Protocol: Weigh 2-5 mg into an aluminum pan. Seal (non-hermetic).
- Ramp: 10°C/min from 30°C to 250°C under Nitrogen purge (50 mL/min).
- Expected Result: A sharp endothermic peak corresponding to the melting point. (Note: Isomeric 5-amino-2-methylbenzotrile melts at 88-91°C; phenolic variants often melt higher, potentially >100°C).

## References

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- Ambeed.Synthesis and Characterization Data for Benzotrile Derivatives. Retrieved from [2]

- Royal Society of Chemistry. Supplementary Information: Synthesis of Salicylaldehyde Derivatives and NMR Data. Retrieved from (General reference for phenolic nitrile shifts).[2]

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